molecular formula C20H20BrN5OS B11610008 10-Bromo-3-(pentylsulfanyl)-6-(pyridin-3-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

10-Bromo-3-(pentylsulfanyl)-6-(pyridin-3-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Cat. No.: B11610008
M. Wt: 458.4 g/mol
InChI Key: NFZCOZOSOBIQBG-UHFFFAOYSA-N
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Description

“10-BROMO-3-(PENTYLSULFANYL)-6-(3-PYRIDYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE” is a complex organic compound that belongs to the class of triazino-benzoxazepines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine, pentylsulfanyl, and pyridyl groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “10-BROMO-3-(PENTYLSULFANYL)-6-(3-PYRIDYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzoxazepine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Triazino Group: This step may involve the reaction of the benzoxazepine core with triazine derivatives under controlled conditions.

    Addition of the Pentylsulfanyl Group: This step may involve the reaction of the intermediate compound with pentylthiol under nucleophilic substitution conditions.

    Attachment of the Pyridyl Group: The final step may involve the coupling of the intermediate with a pyridine derivative using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the bromine atom, resulting in debromination.

    Substitution: The bromine atom can be substituted with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Sulfoxides and Sulfones: From oxidation reactions.

    Debrominated Compounds: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biological Probes: The compound can be used to study biological pathways and interactions.

    Drug Development:

Medicine

    Therapeutic Agents: The compound may exhibit pharmacological activities, making it a candidate for drug development.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of “10-BROMO-3-(PENTYLSULFANYL)-6-(3-PYRIDYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE” would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It may interact with cellular receptors, altering their activity.

    Signal Transduction: The compound may affect intracellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    10-BROMO-3-(PENTYLSULFANYL)-6-(3-PYRIDYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE: is similar to other triazino-benzoxazepines, such as:

Uniqueness

  • Structural Features : The presence of the pentylsulfanyl group distinguishes it from other similar compounds.
  • Biological Activity : Its unique structure may confer distinct biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H20BrN5OS

Molecular Weight

458.4 g/mol

IUPAC Name

10-bromo-3-pentylsulfanyl-6-pyridin-3-yl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine

InChI

InChI=1S/C20H20BrN5OS/c1-2-3-4-10-28-20-24-19-17(25-26-20)15-11-14(21)7-8-16(15)23-18(27-19)13-6-5-9-22-12-13/h5-9,11-12,18,23H,2-4,10H2,1H3

InChI Key

NFZCOZOSOBIQBG-UHFFFAOYSA-N

Canonical SMILES

CCCCCSC1=NC2=C(C3=C(C=CC(=C3)Br)NC(O2)C4=CN=CC=C4)N=N1

Origin of Product

United States

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